molecular formula C18H30O B127084 2,6-Dicyclohexylcyclohexanone CAS No. 38320-20-6

2,6-Dicyclohexylcyclohexanone

Cat. No.: B127084
CAS No.: 38320-20-6
M. Wt: 262.4 g/mol
InChI Key: BQTZXRJQXMPUHY-UHFFFAOYSA-N
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Description

2,6-Dicyclohexylcyclohexanone is a chemical compound with the molecular formula C18H30O. It is known for its unique structure, which includes two cyclohexyl groups attached to a cyclohexanone core. This compound is often used as an intermediate in the synthesis of other chemicals, particularly in the preparation of 2,6-Diphenylphenol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dicyclohexylcyclohexanone can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 2,6-Dicyclohexylphenol. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and reaction conditions to ensure the consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dicyclohexylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2,6-Dicyclohexylcyclohexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dicyclohexylcyclohexanone involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2,6-dicyclohexylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h14-17H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTZXRJQXMPUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCC(C2=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311488
Record name 2,6-dicyclohexylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38320-20-6
Record name NSC243673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dicyclohexylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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